molecular formula C16H14N2O2S B2599301 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 2034393-27-4

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2599301
CAS No.: 2034393-27-4
M. Wt: 298.36
InChI Key: CNNJRRTUXZGOCK-UHFFFAOYSA-N
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Description

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is an organic compound that features a complex structure incorporating furan, pyridine, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then coupled through a series of reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Purification processes such as recrystallization, chromatography, and distillation are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

  • N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide shares similarities with other heterocyclic compounds that contain furan, pyridine, or thiophene rings.

Uniqueness:

  • The unique combination of these three heterocycles in one molecule distinguishes it from other compounds. This structural uniqueness contributes to its distinct chemical reactivity and potential applications.

Comparison with Similar Compounds

  • 2-(Furan-3-yl)pyridine
  • 2-(Thiophen-2-yl)pyridine
  • N-(Pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide

This article provides a comprehensive overview of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-16(7-15-2-1-5-21-15)18-9-12-6-14(10-17-8-12)13-3-4-20-11-13/h1-6,8,10-11H,7,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNJRRTUXZGOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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